molecular formula C22H31NO6 B13787338 Acetamide, N-(5,6,7,8,9,10,11,12-octahydro-9-hydroxy-1,2,3,10-tetramethoxybenzo(a)heptalen-7-yl)- CAS No. 84092-81-9

Acetamide, N-(5,6,7,8,9,10,11,12-octahydro-9-hydroxy-1,2,3,10-tetramethoxybenzo(a)heptalen-7-yl)-

Cat. No.: B13787338
CAS No.: 84092-81-9
M. Wt: 405.5 g/mol
InChI Key: OCZBEEIHYYZKFG-UHFFFAOYSA-N
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Description

ACETAMIDE,N-(5,6,7,8,9,10,11,12-OCTAHYDRO-9-HYDROXY-1,2,3,10-TETRAMET HOXYBENZO[A]HEPTALEN-7-YL)- is a complex organic compound with a unique structure that includes multiple methoxy groups and a hydroxyl group. This compound is derived from acetamide and features a benzo[a]heptalene core, which is a polycyclic aromatic hydrocarbon. The presence of multiple functional groups makes this compound interesting for various chemical reactions and applications.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ACETAMIDE,N-(5,6,7,8,9,10,11,12-OCTAHYDRO-9-HYDROXY-1,2,3,10-TETRAMET HOXYBENZO[A]HEPTALEN-7-YL)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized as a plasticizer and solvent in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of enzymes and affect various biochemical pathways, leading to its observed biological effects .

Properties

CAS No.

84092-81-9

Molecular Formula

C22H31NO6

Molecular Weight

405.5 g/mol

IUPAC Name

N-(9-hydroxy-1,2,3,10-tetramethoxy-5,6,7,8,9,10,11,12-octahydrobenzo[a]heptalen-7-yl)acetamide

InChI

InChI=1S/C22H31NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h10,16-18,25H,6-9,11H2,1-5H3,(H,23,24)

InChI Key

OCZBEEIHYYZKFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1CC(C(CC3)OC)O)OC)OC)OC

Origin of Product

United States

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